molecular formula C13H18O B7846271 1-(4-Propylphenyl)butan-1-one

1-(4-Propylphenyl)butan-1-one

Cat. No.: B7846271
M. Wt: 190.28 g/mol
InChI Key: YVDVGFKGEZPIQO-UHFFFAOYSA-N
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Description

1-(4-Propylphenyl)butan-1-one is an organic compound with the molecular formula C13H18O and a molecular weight of 190.28 g/mol It is a ketone derivative characterized by a butanone backbone with a propyl-substituted phenyl group at the fourth position

Preparation Methods

The synthesis of 1-(4-Propylphenyl)butan-1-one can be achieved through several routes. One common method involves the Friedel-Crafts acylation of 4-propylbenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the reactants in a suitable solvent like dichloromethane .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

1-(4-Propylphenyl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for the introduction of various substituents. Common reagents include halogens and nitrating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

1-(4-Propylphenyl)butan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving ketone reductases.

    Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on biological systems.

    Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism by which 1-(4-Propylphenyl)butan-1-one exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, it could act as a substrate for ketone reductases, leading to the formation of alcohols. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

1-(4-Propylphenyl)butan-1-one can be compared to other ketone derivatives such as acetophenone and propiophenone. While these compounds share a similar ketone functional group, the presence of the propyl-substituted phenyl group in this compound imparts unique chemical properties, such as increased hydrophobicity and altered reactivity. This makes it distinct in terms of its applications and behavior in chemical reactions .

Similar compounds include:

  • Acetophenone (C8H8O)
  • Propiophenone (C9H10O)
  • 1-(4-Methylphenyl)butan-1-one (C12H16O)

Each of these compounds has its own set of properties and applications, but this compound stands out due to its specific structural features and reactivity .

Properties

IUPAC Name

1-(4-propylphenyl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-3-5-11-7-9-12(10-8-11)13(14)6-4-2/h7-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVDVGFKGEZPIQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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